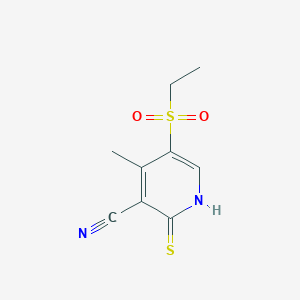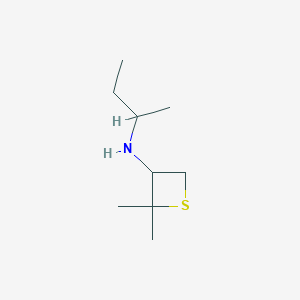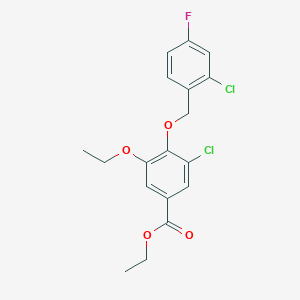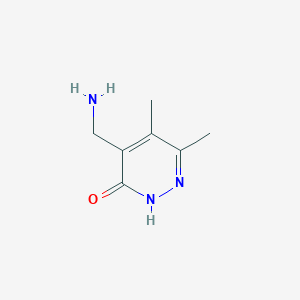
4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol is a heterocyclic organic compound with a pyridazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring an aminomethyl group and two methyl groups on the pyridazine ring, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,6-dimethylpyridazine with formaldehyde and ammonia. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds.
科学研究应用
4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of 4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.
相似化合物的比较
Similar Compounds
4-(Aminomethyl)pyridine: Similar in structure but lacks the additional methyl groups on the pyridazine ring.
5,6-Dimethylpyridazin-3-ol: Lacks the aminomethyl group, affecting its reactivity and applications.
4-(Aminomethyl)benzoic acid: Contains a benzoic acid moiety instead of a pyridazine ring.
Uniqueness
4-(Aminomethyl)-5,6-dimethylpyridazin-3-ol is unique due to the presence of both the aminomethyl group and the two methyl groups on the pyridazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
5-(aminomethyl)-3,4-dimethyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H11N3O/c1-4-5(2)9-10-7(11)6(4)3-8/h3,8H2,1-2H3,(H,10,11) |
InChI 键 |
YKEOPTYELDYICA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)NN=C1C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


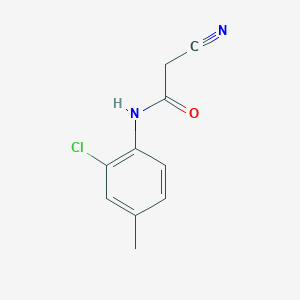

![2-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylicacid](/img/structure/B13004842.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
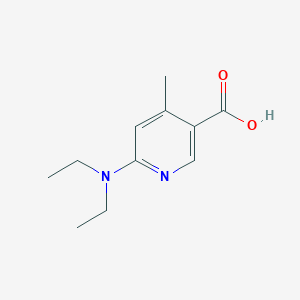
![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
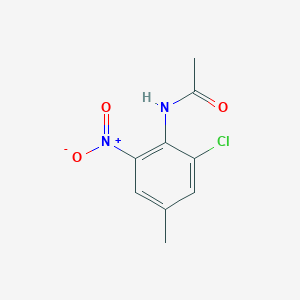
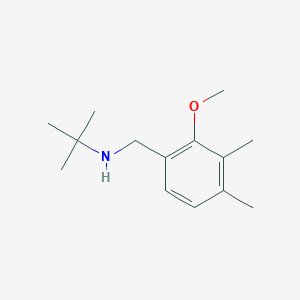

![7-(1-Methoxyethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13004883.png)
